4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-8-6-13(7-9-14)17(22)20-12-15-4-3-11-21(15)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWHNPLAXCEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Pyridine Group: The pyridine moiety can be introduced via nucleophilic substitution reactions or through coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Moiety: The benzamide group can be formed by reacting the appropriate benzoyl chloride with the amine group of the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolidine derivatives.
Scientific Research Applications
4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyrrolidine and pyridine derivatives.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the target proteins, thereby modulating their activity . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-yl group is a common feature in TD-1b and the BTK inhibitor, suggesting its role in enhancing target affinity through aromatic interactions .
Physicochemical Properties
Melting Points and Solubility
- TD-1b : Melting point 124–126°C, high yield (83%), indicating favorable crystallinity and synthetic accessibility .
- 4f : ¹H NMR shows a broad NH peak at δ 13.35 ppm, indicative of strong intermolecular hydrogen bonding, which may reduce aqueous solubility .
- BTK Inhibitor : XRPD diffraction peaks (6.4, 8.6, 10.5, 11.6, 15.7 2θ) confirm a stable crystalline form, critical for formulation development .
Biological Activity
4-Fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and a pyrrolidine moiety suggests enhanced pharmacological properties, making it an interesting candidate for further investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated benzamide linked to a pyrrolidine ring, which is substituted with a pyridine group. The presence of the fluorine atom is known to influence biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving GABA and glutamate receptors. The fluorine substituent may enhance binding interactions, potentially leading to increased efficacy in neurological applications.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of related benzamide derivatives. For instance, compounds that include a pyrrolidine moiety have shown promise as anticonvulsants and neuroprotective agents. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact the biological activity.
Case Studies
- Anticonvulsant Activity : A study on related pyrrolidine derivatives demonstrated significant anticonvulsant properties, with some compounds achieving complete protection in animal models against induced seizures. This suggests that this compound may also possess similar properties.
- Cytotoxicity : In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, such as kinases associated with cancer progression.
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | IC50/ED50 Values | Notes |
|---|---|---|---|
| Anticonvulsant | Pyrrolidine derivatives | <10 µM | Complete protection in seizure models |
| Cytotoxicity | Benzamide derivatives | 7.9 - 92 µM | Varies by cell line and compound structure |
| Enzyme Inhibition | Kinase inhibitors | 0.84 µM (MAGL) | Selective inhibition observed |
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 4-Fluoro-N-(imidazo[1,2-a]pyridin-3-yl)benzamide | BTK | 12.3 | Kinase inhibition | |
| Analog with pyrrolidine substitution | EGFR | 45.7 | Cellular assay |
Q. Table 2: Key Synthetic Parameters
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Amide coupling | HATU, DIPEA, DMF, 25°C | 78 | >95% |
| 2 | Pyridine functionalization | Pd/C, H2, EtOH, 50°C | 85 | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
